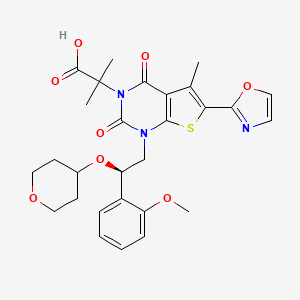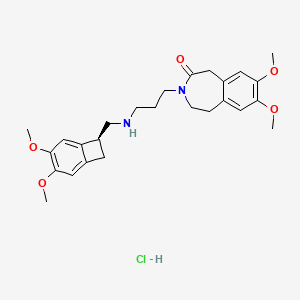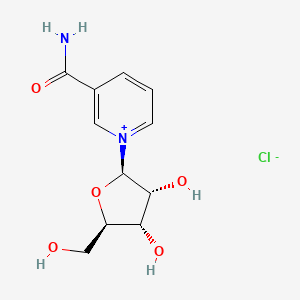
Chlorure de nicotinamide riboside
Vue d'ensemble
Description
Le ribosid de nicotinamide (chlorure) est une forme de vitamine B3 et un pyridine-nucléoside. Il fonctionne comme un précurseur du nicotinamide adénine dinucléotide (NAD+), une coenzyme essentielle dans diverses voies métaboliques. Le ribosid de nicotinamide a été identifié pour la première fois comme un facteur de croissance nécessaire à la culture d'Haemophilus influenza en 1944 . Il a depuis été reconnu pour ses bienfaits potentiels pour la santé, en particulier pour son rôle dans l'augmentation des niveaux de NAD+ dans l'organisme .
Applications De Recherche Scientifique
Nicotinamide riboside (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of NAD+ and its derivatives.
Biology: It plays a crucial role in cellular metabolism and energy production.
Medicine: It has potential therapeutic applications in treating metabolic and neurodegenerative disorders.
Industry: It is used in dietary supplements to enhance NAD+ levels and promote healthy aging.
Mécanisme D'action
Target of Action
Nicotinamide Riboside Chloride (NRCl) primarily targets the Nicotinamide Adenine Dinucleotide (NAD+) pathway . NAD+ is an essential coenzyme that plays important roles in various metabolic pathways . It is involved in cellular oxidation-reduction reactions, including the majority of catabolic and anabolic reactions .
Mode of Action
NRCl functions as a precursor to NAD+ . It is metabolized into Nicotinamide Mononucleotide (NMN), which is then converted into NAD+ . This increase in NAD+ levels supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle .
Biochemical Pathways
NRCl affects the NAD+ biosynthetic pathway . It is involved in the salvage NAD synthesis in both bacteria and eukaryotes . The increase in NAD+ levels from NRCl supplementation enhances mitochondrial function, increases oxidative metabolism, and improves glucose tolerance .
Pharmacokinetics
NRCl is likely to be absorbed mainly as nicotinamide following hydrolysis in the gut . The increase in NAD+ levels from NRCl supplementation has been shown to be dose-dependent, with higher doses resulting in greater increases in blood NAD+ levels .
Result of Action
The increase in NAD+ levels from NRCl supplementation can have several effects. It can enhance mitochondrial function, increase oxidative metabolism, and improve glucose tolerance . These effects may have implications for conditions such as obesity, diabetes, and metabolic syndrome . It also supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle .
Analyse Biochimique
Biochemical Properties
Nicotinamide Riboside Chloride increases NAD+ levels and activates SIRT1 and SIRT3, enzymes involved in regulating cellular functions . The interaction between Nicotinamide Riboside Chloride and these enzymes is crucial for its biochemical role.
Cellular Effects
Nicotinamide Riboside Chloride influences cell function by increasing NAD+ levels, which in turn activates SIRT1 and SIRT3 . These enzymes play a significant role in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Nicotinamide Riboside Chloride involves its conversion into NAD+ in the body. This increase in NAD+ levels leads to the activation of SIRT1 and SIRT3 . These enzymes can influence gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
It is known that it can reduce cognitive deterioration in a transgenic mouse model of Alzheimer’s disease .
Metabolic Pathways
Nicotinamide Riboside Chloride is involved in the NAD+ metabolic pathway . It interacts with enzymes such as SIRT1 and SIRT3, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Nicotinamide Riboside Chloride within cells and tissues are crucial aspects of its function. It is transported into cells where it is converted into NAD+, influencing its localization and accumulation .
Subcellular Localization
Nicotinamide Riboside Chloride is localized within the cell where it is converted into NAD+ . The increase in NAD+ levels can have various effects on its activity or function, including the activation of certain enzymes and influence on cellular processes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le ribosid de nicotinamide (chlorure) peut être synthétisé par diverses méthodes. Une méthode efficace implique la réaction de la nicotinamide avec le ribose en présence d'un catalyseur. La réaction est généralement effectuée en solution aqueuse à une température et un pH contrôlés . Une autre méthode implique l'utilisation de dithionate de sodium comme agent réducteur pour convertir le ribosid de nicotinamide en sa forme chlorure .
Méthodes de production industrielle : La production industrielle du ribosid de nicotinamide (chlorure) implique souvent l'utilisation d'éthanol comme solvant. Le processus comprend la dissolution du composé dans l'éthanol, l'introduction de gaz ammoniac et le maintien de la réaction à une température spécifique. Après la réaction, le produit est refroidi, filtré et séché pour obtenir du ribosid de nicotinamide (chlorure) de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le ribosid de nicotinamide (chlorure) subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former du nicotinamide adénine dinucléotide (NAD+).
Réduction : Il peut être réduit pour former du dihydronicotinamide ribosid (NRH) en utilisant du dithionate de sodium.
Substitution : Il peut subir des réactions de substitution où l'ion chlorure est remplacé par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Le dithionate de sodium est couramment utilisé comme agent réducteur.
Substitution : Divers nucléophiles tels que les ions hydroxyde peuvent être utilisés en conditions basiques.
Principaux produits :
Oxydation : Nicotinamide adénine dinucléotide (NAD+).
Réduction : Dihydronicotinamide ribosid (NRH).
Substitution : Les produits dépendent du nucléophile utilisé.
4. Applications de la recherche scientifique
Le ribosid de nicotinamide (chlorure) a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse du NAD+ et de ses dérivés.
Biologie : Il joue un rôle crucial dans le métabolisme cellulaire et la production d'énergie.
5. Mécanisme d'action
Le ribosid de nicotinamide (chlorure) augmente les niveaux de NAD+ en contournant la voie biosynthétique habituelle de l'organisme. Il est converti en NAD+ par une série de réactions enzymatiques. Le NAD+ soutient divers processus cellulaires, notamment le métabolisme énergétique, la réparation de l'ADN et la régulation des systèmes de défense cellulaire . Les principales cibles moléculaires comprennent les sirtuines, les poly(ADP-ribose) polymérases et d'autres enzymes dépendantes du NAD± .
Composés similaires :
Nicotinamide adénine dinucléotide (NAD+) : Une coenzyme impliquée dans les réactions d'oxydoréduction.
Nicotinamide mononucléotide (NMN) : Un autre précurseur du NAD+.
Acide nicotinique (NA) : Une forme de vitamine B3 qui peut être convertie en NAD+.
Nicotinamide (NAM) : Une autre forme de vitamine B3 impliquée dans la synthèse du NAD+.
Unicité : Le ribosid de nicotinamide (chlorure) est unique en sa capacité à augmenter efficacement les niveaux de NAD+ sans provoquer l'effet de bouffée de chaleur associé à l'acide nicotinique. Il a également une meilleure biodisponibilité et une meilleure puissance que les autres précurseurs du NAD+ .
Comparaison Avec Des Composés Similaires
Nicotinamide adenine dinucleotide (NAD+): A coenzyme involved in redox reactions.
Nicotinamide mononucleotide (NMN): Another precursor to NAD+.
Nicotinic acid (NA): A form of vitamin B3 that can be converted to NAD+.
Nicotinamide (NAM): Another form of vitamin B3 involved in NAD+ synthesis.
Uniqueness: Nicotinamide riboside (chloride) is unique in its ability to efficiently elevate NAD+ levels without causing the flushing effect associated with nicotinic acid. It also has better bioavailability and potency compared to other NAD+ precursors .
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5.ClH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABIFCKURFRPPO-IVOJBTPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23111-00-4 | |
| Record name | Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23111-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinamide riboside chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINAMIDE RIBOSIDE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XM2XT8VWI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)


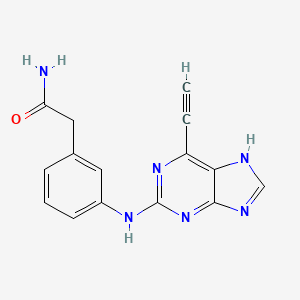


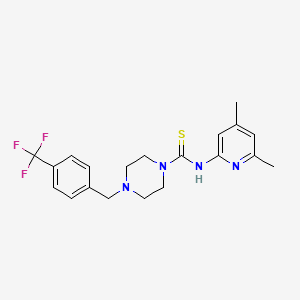

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
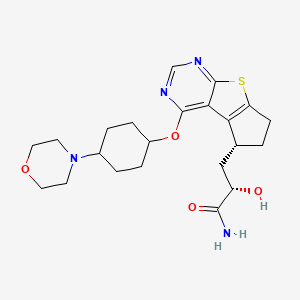
![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
